molecular formula C20H24BrN3O3S B14800117 2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol

2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol

Cat. No.: B14800117
M. Wt: 466.4 g/mol
InChI Key: DKXZOSFRESYLIR-UHFFFAOYSA-N
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Description

2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, a tert-butyl group, and a diazenyl group attached to a phenol ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol typically involves multiple steps. One common method starts with the bromination of 4-tert-butylphenol to introduce the bromine atom at the 2-position. This is followed by the diazotization of 4-(1-pyrrolidinylsulfonyl)aniline to form the diazonium salt, which is then coupled with the brominated phenol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the diazenyl group can be reduced to form amines.

    Coupling Reactions: The diazenyl group can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted phenols, quinones, and azo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the diazenyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,6-di-tert-butylphenol: Similar in structure but lacks the diazenyl group.

    4-bromo-2,6-di-tert-butylphenol: Another similar compound with different substitution patterns.

    2,6-dibromo-4-tert-butylphenol: Contains two bromine atoms instead of one

Uniqueness

2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar phenolic compounds.

Properties

Molecular Formula

C20H24BrN3O3S

Molecular Weight

466.4 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]phenol

InChI

InChI=1S/C20H24BrN3O3S/c1-20(2,3)14-12-17(21)19(25)18(13-14)23-22-15-6-8-16(9-7-15)28(26,27)24-10-4-5-11-24/h6-9,12-13,25H,4-5,10-11H2,1-3H3

InChI Key

DKXZOSFRESYLIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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